molecular formula C13H19NO8 B12063212 Noradrenaline D-threo-3-methylmalate

Noradrenaline D-threo-3-methylmalate

Cat. No.: B12063212
M. Wt: 317.29 g/mol
InChI Key: PDZZSMDCBWCGRN-GEHKUQKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-Norepinephrine (+)-bitartrate salt is a chemical compound that plays a significant role in various biological and chemical processes. It is a salt form of norepinephrine, a neurotransmitter and hormone that is crucial for the body’s fight-or-flight response. This compound is used in scientific research and has applications in medicine, particularly in the treatment of certain medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Norepinephrine (+)-bitartrate salt typically involves the reaction of norepinephrine with tartaric acid. The process begins with the preparation of norepinephrine, which can be synthesized through several methods, including the reduction of norephedrine or the hydroxylation of dopamine. Once norepinephrine is obtained, it is reacted with (+)-tartaric acid under controlled conditions to form the bitartrate salt. The reaction is usually carried out in an aqueous medium, and the resulting salt is purified through crystallization.

Industrial Production Methods

In industrial settings, the production of (+/-)-Norepinephrine (+)-bitartrate salt follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards. Industrial production may also involve the use of automated systems to control reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Norepinephrine (+)-bitartrate salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of norepinephrine to its oxidized form, which can further react to form adrenochrome and other products.

    Reduction: Norepinephrine can be reduced to form norephedrine, a related compound with different pharmacological properties.

    Substitution: This reaction involves the replacement of functional groups in the norepinephrine molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an alcoholic solvent.

    Substitution: Various reagents can be used depending on the desired substitution, including halogens, alkylating agents, and acylating agents.

Major Products Formed

    Oxidation: Adrenochrome and other oxidized derivatives.

    Reduction: Norephedrine and related compounds.

    Substitution: A wide range of substituted norepinephrine derivatives with varying biological activities.

Scientific Research Applications

(+/-)-Norepinephrine (+)-bitartrate salt has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is used to study the physiological and biochemical effects of norepinephrine in various biological systems.

    Medicine: It is used in the development of drugs for the treatment of conditions such as hypotension, cardiac arrest, and certain psychiatric disorders.

    Industry: The compound is used in the manufacture of pharmaceuticals and as a research tool in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (+/-)-Norepinephrine (+)-bitartrate salt involves its interaction with adrenergic receptors in the body. Norepinephrine binds to these receptors, leading to the activation of various signaling pathways. This results in physiological effects such as increased heart rate, vasoconstriction, and enhanced glucose release. The compound primarily targets alpha and beta-adrenergic receptors, which are involved in the regulation of cardiovascular and metabolic functions.

Comparison with Similar Compounds

(+/-)-Norepinephrine (+)-bitartrate salt can be compared with other similar compounds, such as:

    Epinephrine: Another adrenergic agonist with similar but more potent effects.

    Dopamine: A precursor to norepinephrine with distinct pharmacological properties.

    Norephedrine: A related compound with different therapeutic applications.

The uniqueness of (+/-)-Norepinephrine (+)-bitartrate salt lies in its specific interaction with adrenergic receptors and its balanced pharmacological profile, making it a valuable tool in both research and clinical settings.

Properties

Molecular Formula

C13H19NO8

Molecular Weight

317.29 g/mol

IUPAC Name

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;(2R,3R)-2-hydroxy-3-methylbutanedioic acid

InChI

InChI=1S/C8H11NO3.C5H8O5/c9-4-8(12)5-1-2-6(10)7(11)3-5;1-2(4(7)8)3(6)5(9)10/h1-3,8,10-12H,4,9H2;2-3,6H,1H3,(H,7,8)(H,9,10)/t;2-,3-/m.1/s1

InChI Key

PDZZSMDCBWCGRN-GEHKUQKJSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)O)C(=O)O.C1=CC(=C(C=C1C(CN)O)O)O

Canonical SMILES

CC(C(C(=O)O)O)C(=O)O.C1=CC(=C(C=C1C(CN)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.